1-[(4-chlorophenoxy)methyl]-N-cyclohexyl-1H-pyrazole-3-carboxamide
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Overview
Description
1-[(4-CHLOROPHENOXY)METHYL]-N~3~-CYCLOHEXYL-1H-PYRAZOLE-3-CARBOXAMIDE is a synthetic organic compound known for its diverse applications in various scientific fields. This compound features a pyrazole ring substituted with a chlorophenoxy group and a cyclohexyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
The synthesis of 1-[(4-CHLOROPHENOXY)METHYL]-N~3~-CYCLOHEXYL-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, including the formation of the pyrazole ring and subsequent substitution reactions. One common method involves the reaction of 4-chlorophenol with formaldehyde to form 4-chlorophenoxymethanol. This intermediate is then reacted with cyclohexylamine and a suitable pyrazole precursor under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-[(4-CHLOROPHENOXY)METHYL]-N~3~-CYCLOHEXYL-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(4-CHLOROPHENOXY)METHYL]-N~3~-CYCLOHEXYL-1H-PYRAZOLE-3-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-[(4-CHLOROPHENOXY)METHYL]-N~3~-CYCLOHEXYL-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-[(4-CHLOROPHENOXY)METHYL]-N~3~-CYCLOHEXYL-1H-PYRAZOLE-3-CARBOXAMIDE can be compared with other similar compounds, such as:
5-[(4-CHLOROPHENOXY)-METHYL]-1,3,4-OXADIAZOLE-2-THIOL: This compound shares the chlorophenoxy group but has a different heterocyclic core, leading to distinct chemical and biological properties.
4-(4-CHLOROPHENOXY)PHENYL SULFONYL METHYL TETRAHYDRO-PYRAN-4-CARBOXYLIC ACID HYDROXYAMIDE: Another compound with a chlorophenoxy group, but with different substituents and a different mechanism of action.
The uniqueness of 1-[(4-CHLOROPHENOXY)METHYL]-N~3~-CYCLOHEXYL-1H-PYRAZOLE-3-CARBOXAMIDE lies in its specific combination of functional groups and its versatile applications in various fields of research and industry.
Properties
Molecular Formula |
C17H20ClN3O2 |
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Molecular Weight |
333.8 g/mol |
IUPAC Name |
1-[(4-chlorophenoxy)methyl]-N-cyclohexylpyrazole-3-carboxamide |
InChI |
InChI=1S/C17H20ClN3O2/c18-13-6-8-15(9-7-13)23-12-21-11-10-16(20-21)17(22)19-14-4-2-1-3-5-14/h6-11,14H,1-5,12H2,(H,19,22) |
InChI Key |
OFXSMANPTZOJBB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=NN(C=C2)COC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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